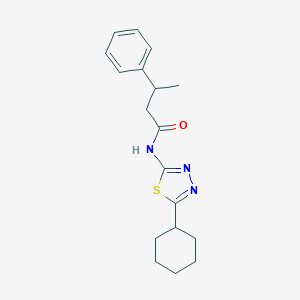![molecular formula C16H19N3O3S2 B216366 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216366.png)
4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide, also known as Mecarbinate, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonamides and has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase can lead to a decrease in bicarbonate and proton concentrations, which can alter various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. This compound has also been shown to inhibit the activity of carbonic anhydrase in vitro and in vivo. In addition, this compound has been reported to have antitumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous environments. In addition, this compound has low bioavailability, which can limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the use of 4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide in scientific research. One potential direction is the investigation of its potential as a therapeutic agent for various diseases. This compound has been shown to have potential as an antibacterial, antifungal, and antitumor agent, and further studies could explore its potential in these areas. Another potential direction is the investigation of its mechanism of action. The exact mechanism of action of this compound is not fully understood, and further studies could shed light on this area. Finally, future studies could explore ways to increase the bioavailability of this compound, which could expand its potential use in in vivo studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research for its potential therapeutic properties. It has been synthesized through various methods and has been investigated for its antibacterial, antifungal, and antitumor activities. This compound has also been studied for its potential to inhibit carbonic anhydrase, an enzyme that plays a critical role in various physiological processes. While this compound has several advantages for lab experiments, it also has some limitations. Future studies could explore its potential as a therapeutic agent for various diseases, its mechanism of action, and ways to increase its bioavailability.
Synthesemethoden
4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide can be synthesized through various methods. One of the most common methods is the reaction of 4-aminobenzenesulfonamide with 2-(4-methoxyphenyl)ethyl isothiocyanate in the presence of a base. The reaction yields this compound as a white solid with a melting point of 209-210°C. The purity of the compound can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide has been extensively used in scientific research for its potential therapeutic properties. It has been investigated for its antibacterial, antifungal, and antitumor activities. This compound has also been studied for its potential to inhibit carbonic anhydrase, an enzyme that plays a critical role in various physiological processes.
Eigenschaften
Molekularformel |
C16H19N3O3S2 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C16H19N3O3S2/c1-22-14-6-2-12(3-7-14)10-11-18-16(23)19-13-4-8-15(9-5-13)24(17,20)21/h2-9H,10-11H2,1H3,(H2,17,20,21)(H2,18,19,23) |
InChI-Schlüssel |
OQTHGUCCGLLMFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)


![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)

![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)
